An In-depth Technical Guide on the Physicochemical Properties of 1,3,4-Oxathiazinane 3,3-dioxide
An In-depth Technical Guide on the Physicochemical Properties of 1,3,4-Oxathiazinane 3,3-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with predicted properties and outlines general experimental protocols for their determination.
Core Physicochemical Properties
1,3,4-Oxathiazinane 3,3-dioxide is a saturated six-membered heterocyclic compound containing nitrogen, oxygen, and a sulfone group.[1] Its structure is foundational to a class of derivatives being investigated for various therapeutic applications.[1][2]
Table 1: Summary of Physicochemical Data for 1,3,4-Oxathiazinane 3,3-dioxide
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃S | PubChem[3] |
| Molecular Weight | 137.16 g/mol | MySkinRecipes[4] |
| Physical Form | Solid | Hit2Lead[5] |
| LogP (Calculated) | -0.76 | Hit2Lead[5] |
| CAS Number | 863015-82-1 | Hit2Lead[5] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to 1,3,4-Oxathiazinane 3,3-dioxide and similar heterocyclic compounds.
1. Determination of Melting Point:
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Apparatus: Digital melting point apparatus with a capillary tube.
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Procedure:
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A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
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2. Determination of n-Octanol/Water Partition Coefficient (LogP):
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Method: Shake flask method (OECD Guideline 107).
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Procedure:
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A solution of 1,3,4-Oxathiazinane 3,3-dioxide is prepared in n-octanol saturated with water.
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An equal volume of water saturated with n-octanol is added to a flask containing the n-octanol solution.
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The flask is shaken at a constant temperature until equilibrium is reached.
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The mixture is centrifuged to separate the two phases.
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The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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3. Determination of Aqueous Solubility:
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Method: Shake flask method (OECD Guideline 105).
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Procedure:
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An excess amount of solid 1,3,4-Oxathiazinane 3,3-dioxide is added to a known volume of water in a flask.
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The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
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The solution is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical technique (e.g., HPLC, LC-MS).
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4. Determination of pKa:
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Method: Potentiometric titration or UV-Vis spectrophotometry.
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Procedure (Potentiometric Titration):
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A solution of the compound is prepared in water or a suitable co-solvent.
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
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Visualizations
The following diagrams illustrate a general workflow for the characterization of heterocyclic compounds and the proposed mechanism of action for derivatives of 1,3,4-Oxathiazinane 3,3-dioxide.
Biological Context and Therapeutic Potential
Research into derivatives of 1,3,4-Oxathiazinane 3,3-dioxide has primarily centered on their potential as therapeutic agents, with notable investigations into their antineoplastic and antibacterial properties.[1][2] The sulfone moiety is a key pharmacophore that likely influences the biological activity of these compounds through interactions with biological targets.[1]
Studies on certain derivatives have indicated that their cytotoxic and growth-inhibitory effects on cancer cell lines, as well as their antibacterial activity, may be driven by the induction of reactive oxygen species (ROS).[2] This suggests a potential mechanism of action that could be exploited in the development of new anticancer and antimicrobial drugs. The parent compound, 1,3,4-Oxathiazinane 3,3-dioxide, serves as a crucial intermediate in the synthesis of these biologically active derivatives.[4] Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of this class of compounds.
References
- 1. 1,3,4-Oxathiazinane 3,3-dioxide | 863015-82-1 | Benchchem [benchchem.com]
- 2. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxathiazinane 3,3-dioxide | C3H7NO3S | CID 22018516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxathiazinane 3,3-Dioxide [myskinrecipes.com]
- 5. Hit2Lead | 1,3,4-oxathiazinane 3,3-dioxide | CAS# 863015-82-1 | MFCD09953728 | BB-4039479 [hit2lead.com]
